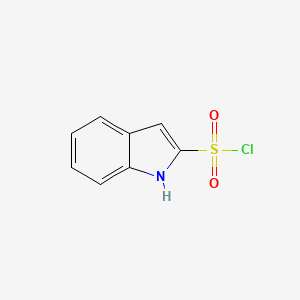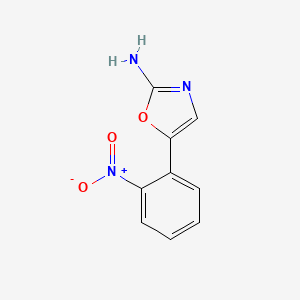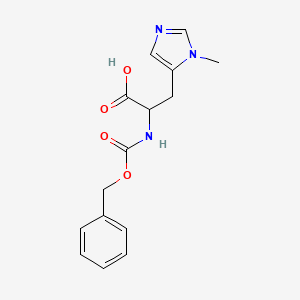
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the histidine side chain. This compound is often used in peptide synthesis and as a protecting group for amino acids during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine typically involves the protection of the amino group of histidine using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of histidine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the Cbz-protected histidine. The methylation of the nitrogen atom in the imidazole ring is achieved using methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free histidine can interact with its target molecules, facilitating biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Na-((Benzyloxy)carbonyl)-L-histidine: Similar structure but without the methyl group on the imidazole ring.
Na-((Benzyloxy)carbonyl)-L-lysine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
Na-((Benzyloxy)carbonyl)-L-arginine: Contains a guanidino group instead of an imidazole ring.
Uniqueness
Na-((Benzyloxy)carbonyl)-Np-methyl-L-histidine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and interaction with molecular targets. This modification can enhance its stability and specificity in biochemical applications .
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
3-(3-methylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-18-10-16-8-12(18)7-13(14(19)20)17-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,17,21)(H,19,20) |
InChI-Schlüssel |
JAHGCTDNGAAWIE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


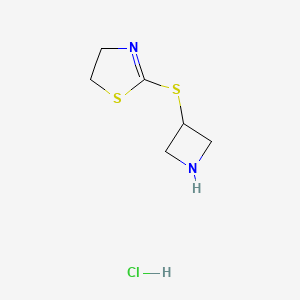





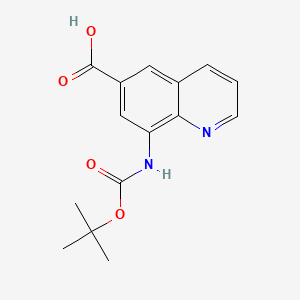
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
